molecular formula C5H5ClF3NS B8211699 5-(Trifluoromethyl)thiophen-3-amine hydrochloride

5-(Trifluoromethyl)thiophen-3-amine hydrochloride

Cat. No.: B8211699
M. Wt: 203.61 g/mol
InChI Key: UUKRCTJVXGTLDQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiophen-3-amine hydrochloride is a chemical compound with the molecular formula C5H5ClF3NS and a molecular weight of 203.61 g/mol It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a trifluoromethyl group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)thiophen-3-amine hydrochloride typically involves the introduction of a trifluoromethyl group to a thiophene ring followed by amination. One common synthetic route includes the following steps:

    Trifluoromethylation: The thiophene ring is subjected to trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

    Amination: The trifluoromethylated thiophene is then aminated using ammonia or an amine source under suitable conditions to introduce the amine group at the 3-position.

    Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)thiophen-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

5-(Trifluoromethyl)thiophen-3-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiophen-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)thiophen-3-amine hydrochloride
  • 5-(Trifluoromethyl)thiophen-2-amine hydrochloride
  • 2-(Trifluoromethyl)thiophen-2-amine hydrochloride

Uniqueness

5-(Trifluoromethyl)thiophen-3-amine hydrochloride is unique due to the specific positioning of the trifluoromethyl and amine groups on the thiophene ring. This positioning can influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it distinct from its isomers and analogs.

Properties

IUPAC Name

5-(trifluoromethyl)thiophen-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NS.ClH/c6-5(7,8)4-1-3(9)2-10-4;/h1-2H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKRCTJVXGTLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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